1-(Fluoromethyl)cyclopropane-1-carbaldehyde

Medicinal Chemistry Drug Metabolism Bioisostere

1-(Fluoromethyl)cyclopropane-1-carbaldehyde (CAS 1268519-96-5) is a synthetic, small-molecule building block with the molecular formula C5H7FO and a molecular weight of 102.11 g/mol. It is a member of the fluorinated cyclopropane class, which are highly valued pharmacophores in drug discovery.

Molecular Formula C5H7FO
Molecular Weight 102.108
CAS No. 1268519-96-5
Cat. No. B580767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Fluoromethyl)cyclopropane-1-carbaldehyde
CAS1268519-96-5
Molecular FormulaC5H7FO
Molecular Weight102.108
Structural Identifiers
SMILESC1CC1(CF)C=O
InChIInChI=1S/C5H7FO/c6-3-5(4-7)1-2-5/h4H,1-3H2
InChIKeyVVSXPZDSMOTRMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Fluoromethyl)cyclopropane-1-carbaldehyde (CAS 1268519-96-5): Verified Physicochemical and Structural Data


1-(Fluoromethyl)cyclopropane-1-carbaldehyde (CAS 1268519-96-5) is a synthetic, small-molecule building block with the molecular formula C5H7FO and a molecular weight of 102.11 g/mol . It is a member of the fluorinated cyclopropane class, which are highly valued pharmacophores in drug discovery . This compound is distinguished by its strained cyclopropane ring, a reactive aldehyde functional group for further derivatization, and a fluoromethyl (-CH2F) substituent . Its computed physicochemical properties include a topological polar surface area (TPSA) of 17.1 Ų and an XLogP3 value of 0.3, indicating moderate lipophilicity .

Why 1-(Fluoromethyl)cyclopropane-1-carbaldehyde Cannot Be Replaced by Unsubstituted or Non-Fluorinated Analogs


The (fluoromethyl)cyclopropane scaffold is not interchangeable with common alternatives like unsubstituted cyclopropanes or tert-butyl groups. The introduction of the C–F bond and the strained cyclopropane ring synergistically improves metabolic stability, a key failure point for many drug candidates . Unlike the metabolically labile tert-butyl group, trifluoromethylcyclopropyl analogs have demonstrated consistently higher metabolic stability in vitro and in vivo . Furthermore, the specific molecular geometry and electronic properties of the -CH2F group, including its computed LogP and TPSA , are distinct from other halogens or alkyl substituents, dictating unique target binding and pharmacokinetic outcomes that cannot be assumed for other cyclopropane carbaldehydes.

1-(Fluoromethyl)cyclopropane-1-carbaldehyde: Quantitative Differentiation Evidence from Peer-Reviewed and Authoritative Sources


Metabolic Stability Advantage of the (Fluoromethyl)cyclopropane Motif over a tert-Butyl Group

A common and well-documented point of differentiation for the (fluoromethyl)cyclopropane class is its superiority over a tert-butyl group as a metabolically stable bioisostere. Research demonstrates that replacing a metabolically labile tert-butyl group with a trifluoromethylcyclopropyl group results in 'consistently higher metabolic stability in vitro and in vivo' . While 1-(Fluoromethyl)cyclopropane-1-carbaldehyde possesses a monofluoromethyl group rather than a trifluoromethyl group, the core cyclopropane-fluorine scaffold confers a similar class-level metabolic stability advantage compared to purely aliphatic alternatives. This property is critical for reducing metabolic clearance and improving the pharmacokinetic profile of drug candidates.

Medicinal Chemistry Drug Metabolism Bioisostere

Lipophilicity and Permeability Profile versus Non-Fluorinated Analog: 1-Hydroxycyclopropane-1-carbaldehyde

1-(Fluoromethyl)cyclopropane-1-carbaldehyde offers a quantifiably different lipophilicity and polar surface area profile compared to a common non-fluorinated analog, 1-Hydroxycyclopropane-1-carbaldehyde. The target compound has a computed LogP (XLogP3) of 0.3 and a TPSA of 17.1 Ų . This contrasts with 1-Hydroxycyclopropane-1-carbaldehyde, which, containing a polar hydroxyl group, would have a significantly lower LogP and a higher TPSA (due to the hydrogen bond donor). The fluoromethyl group in the target compound increases lipophilicity without adding a hydrogen bond donor, a strategy often used to enhance passive membrane permeability and blood-brain barrier penetration .

Physicochemical Properties Drug Design ADME

Unique Reactivity Profile as a Cyclopropane Carbaldehyde Building Block

As a cyclopropane carbaldehyde, 1-(Fluoromethyl)cyclopropane-1-carbaldehyde is positioned for use in high-value synthetic transformations that are not possible with simpler aldehydes. Recent advances in organocatalysis demonstrate the chemoselective reductive alkylation of chiral 2‑aroylcyclopropanecarbaldehydes . The unique electronic and steric environment of the cyclopropane ring adjacent to the aldehyde is crucial for controlling the reaction outcome, including high carbonyl control and preventing epimerization and ring-opening . The fluoromethyl group on the target compound would further influence these selectivities, offering a route to complex, chiral fluorinated building blocks.

Synthetic Chemistry Organocatalysis Building Block

Optimal Procurement and Research Applications for 1-(Fluoromethyl)cyclopropane-1-carbaldehyde


Synthesis of Metabolically Stable Drug Candidates

Procure 1-(Fluoromethyl)cyclopropane-1-carbaldehyde for use as a key building block in medicinal chemistry programs where improving metabolic stability is a primary objective. This compound introduces the (fluoromethyl)cyclopropane motif, which has been validated as a metabolically stable replacement for labile groups like tert-butyl . Its reactive aldehyde group allows for direct incorporation into a variety of drug-like scaffolds.

Optimization of CNS Drug Leads

Use this compound to synthesize focused libraries of CNS drug candidates. Its favorable computed LogP (0.3) and low TPSA (17.1 Ų) align with the physicochemical property space known to enhance passive brain permeability. This is a quantifiable advantage over more polar cyclopropane building blocks for CNS drug design.

Development of Novel Chiral Fluorinated Building Blocks

Employ 1-(Fluoromethyl)cyclopropane-1-carbaldehyde in advanced synthetic methodology development, such as organocatalytic reductive alkylation or asymmetric cyclopropanation . The combination of the strained cyclopropane ring, the fluoromethyl substituent, and the reactive aldehyde offers a unique platform for creating complex, three-dimensional, and enantiomerically enriched fluorinated building blocks for medicinal and agrochemical research.

Technical Documentation Hub

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